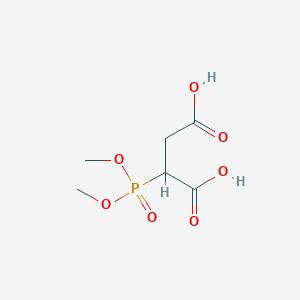
2-(Dimethoxyphosphoryl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxyphosphoryl)butanedioic acid is an organophosphorus compound with the molecular formula C6H11O7P It is characterized by the presence of a butanedioic acid backbone with a dimethoxyphosphoryl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphoryl)butanedioic acid typically involves the reaction of butanedioic acid derivatives with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Purification steps, such as crystallization or distillation, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxyphosphoryl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxide derivatives.
Scientific Research Applications
2-(Dimethoxyphosphoryl)butanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dimethoxyphosphoryl)butanedioic acid involves its interaction with molecular targets, such as enzymes or receptors. The dimethoxyphosphoryl group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include phosphorylation or dephosphorylation processes, which are critical in regulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid:
Malathion: An organophosphorus insecticide with a similar phosphoric acid ester structure.
Dimethyl Phosphite: A precursor used in the synthesis of 2-(Dimethoxyphosphoryl)butanedioic acid.
Uniqueness
This compound is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
92780-64-8 |
|---|---|
Molecular Formula |
C6H11O7P |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
2-dimethoxyphosphorylbutanedioic acid |
InChI |
InChI=1S/C6H11O7P/c1-12-14(11,13-2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |
InChI Key |
MHYBTUDDHCNROR-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(CC(=O)O)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















